

1,1,1-Trifluoropentane chemical structure and synthesis

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Compound of Interest

Compound Name: 1,1,1-Trifluoropentane

Cat. No.: B1361525

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An In-depth Technical Guide on **1,1,1-Trifluoropentane**: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthesis route for **1,1,1-Trifluoropentane**. The information is intended for a technical audience and includes detailed data, a representative experimental protocol, and process visualizations.

Chemical Structure and Identification

1,1,1-Trifluoropentane is a saturated aliphatic fluorocarbon. The molecule consists of a five-carbon pentane backbone with three fluorine atoms replacing the hydrogens on the terminal carbon (C1).

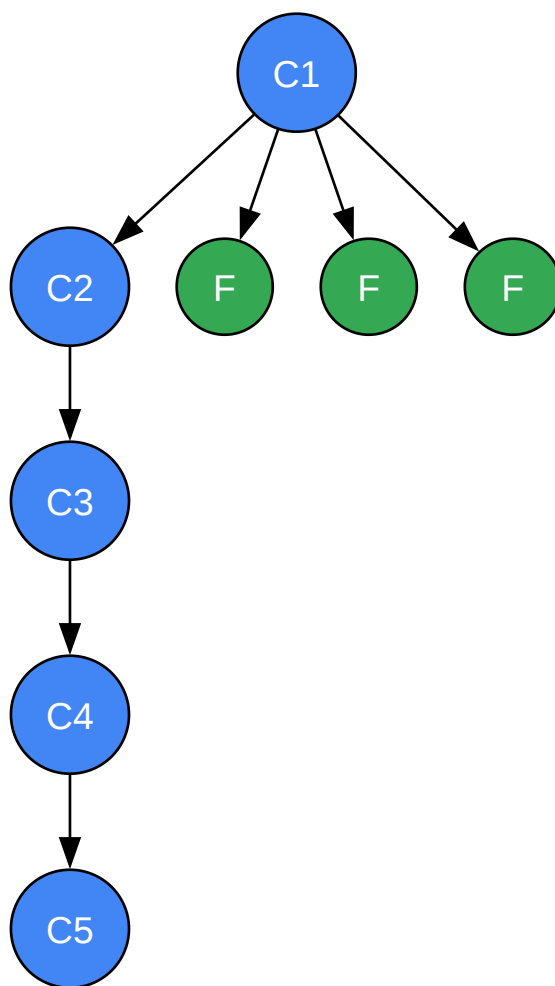
Chemical Identifiers

The following table summarizes the key chemical identifiers for **1,1,1-Trifluoropentane**.

Identifier	Value	Citation
IUPAC Name	1,1,1-trifluoropentane	[1]
CAS Number	406-82-6	[1]
Molecular Formula	C ₅ H ₉ F ₃	[1]
Molecular Weight	126.12 g/mol	[1]
SMILES	CCCCC(F)(F)F	[1]
InChI	InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3	[1]
InChIKey	GENRYAJRHIWOJI-UHFFFAOYSA-N	[1]

Logical Structure Diagram

The following diagram illustrates the atomic connectivity within the **1,1,1-Trifluoropentane** molecule.



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Caption: Logical connectivity of atoms in **1,1,1-Trifluoropentane**.

Physical and Chemical Properties

Quantitative physical property data for **1,1,1-Trifluoropentane** is summarized below.

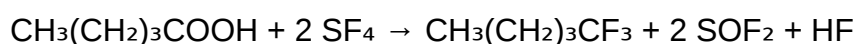
Property	Value	Conditions	Citation
Density	0.989 g/cm ³	Not Specified	[2]
Boiling Point	59.1 °C	at 760 mmHg	[2]
Refractive Index	1.325	Not Specified	[2]
Vapor Pressure	217 mmHg	at 25 °C	[2]

Synthesis of 1,1,1-Trifluoropentane

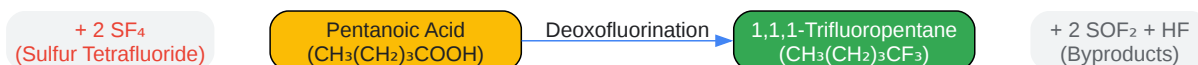
While specific, peer-reviewed experimental protocols for the synthesis of **1,1,1-Trifluoropentane** are not readily available, a highly plausible and established method is the deoxofluorination of pentanoic acid using sulfur tetrafluoride (SF₄).

Reaction Pathway

The conversion of a carboxylic acid to a trifluoromethyl group using SF₄ is a known transformation in organofluorine chemistry.[1][2] The overall reaction proceeds as follows:



This reaction converts the carboxyl group of pentanoic acid directly into a trifluoromethyl group. The process is robust and applicable to a range of aliphatic carboxylic acids.[1]



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Caption: Synthesis of **1,1,1-Trifluoropentane** from Pentanoic Acid.

Expected Quantitative Data

The following table outlines the expected data for a synthesis campaign based on the deoxofluorination of pentanoic acid. Yields for SF₄-mediated fluorinations are typically moderate to good, but are highly substrate and condition-dependent.

Data Point	Expected Value / Method
Theoretical Yield	~1.23 g (from 1 g Pentanoic Acid)
Typical Experimental Yield	50-80% (Requires optimization)
Purity Assessment	>95% (via Gas Chromatography)
^1H NMR	Conforms to expected structure
^{19}F NMR	Triplet corresponding to $-\text{CF}_3$ group
^{13}C NMR	Conforms to expected structure
Mass Spectrometry (GC-MS)	$M/z = 126.12$ (M^+)

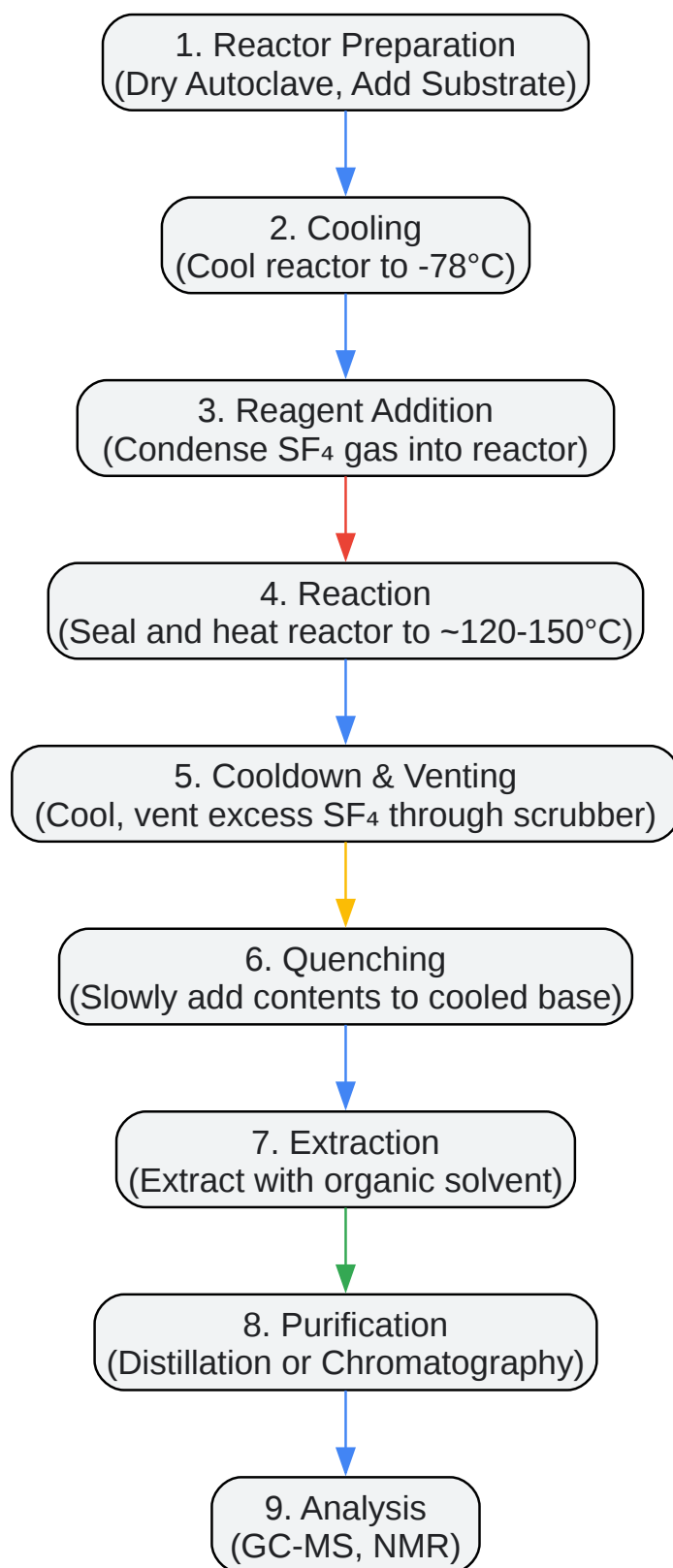
Experimental Protocols

Disclaimer: The following is a representative protocol for the deoxofluorination of a carboxylic acid using SF_4 . Sulfur tetrafluoride is a highly toxic and corrosive gas and must be handled with extreme caution in specialized equipment, such as a pressure-rated autoclave or a dedicated continuous flow reactor, by trained personnel only.[\[2\]](#)[\[3\]](#)

Safety Precautions

- **Extreme Hazard:** SF_4 is highly toxic, corrosive, and reacts violently with water. All operations must be conducted in a high-performance, certified fume hood.
- **Specialized Equipment:** A pressure-rated stainless steel or Hastelloy autoclave is required.
- **Personal Protective Equipment (PPE):** Full PPE is mandatory, including a lab coat, chemical splash goggles, a face shield, and acid/HF-resistant gloves. A calibrated personal SF_4 gas monitor should be used.
- **Quenching:** A quench solution (e.g., aqueous potassium hydroxide) must be prepared in advance to safely neutralize the reagent and acidic byproducts.

General Experimental Workflow



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References

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